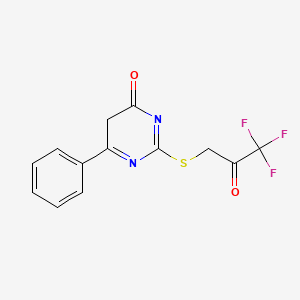![molecular formula C18H16O8Pb B14278505 Bis(acetyloxy)[bis(benzoyloxy)]plumbane CAS No. 163316-21-0](/img/structure/B14278505.png)
Bis(acetyloxy)[bis(benzoyloxy)]plumbane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
- Its structure consists of two acetyloxy groups and two benzoyloxy groups attached to a central lead atom.
- The compound is often used as a reagent in organic synthesis.
Bis(acetyloxy)[bis(benzoyloxy)]plumbane: is an organolead compound.
Preparation Methods
- Synthetic Routes:
- One common synthetic route involves the reaction of lead acetate with benzoyl chloride in the presence of a base (such as pyridine or triethylamine).
- The reaction proceeds as follows:
Properties
CAS No. |
163316-21-0 |
|---|---|
Molecular Formula |
C18H16O8Pb |
Molecular Weight |
567 g/mol |
IUPAC Name |
[diacetyloxy(benzoyloxy)plumbyl] benzoate |
InChI |
InChI=1S/2C7H6O2.2C2H4O2.Pb/c2*8-7(9)6-4-2-1-3-5-6;2*1-2(3)4;/h2*1-5H,(H,8,9);2*1H3,(H,3,4);/q;;;;+4/p-4 |
InChI Key |
HEALOSLLOPKTMU-UHFFFAOYSA-J |
Canonical SMILES |
CC(=O)O[Pb](OC(=O)C)(OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


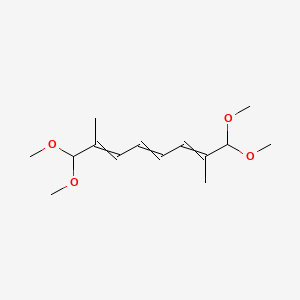

![2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanal](/img/structure/B14278443.png)

![5-[2-(Dipropylamino)ethyl]-1,3-dihydrobenzimidazol-2-one](/img/structure/B14278446.png)
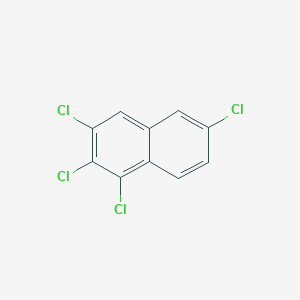
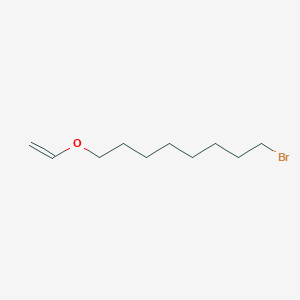
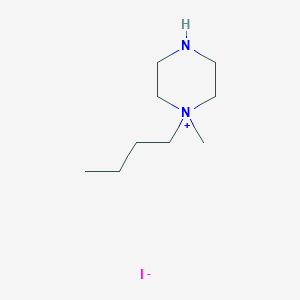
![[2-Sulfanylidene-3-(2,3,4-trifluorophenyl)-2,3-dihydro-1,3-thiazol-4-yl]methyl acetate](/img/structure/B14278464.png)
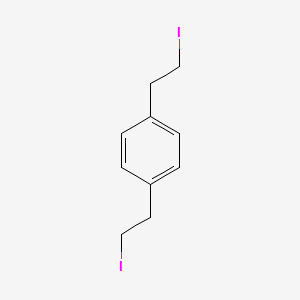

![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14278474.png)
![N,N-Bis(4-ethylphenyl)-4'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B14278487.png)
